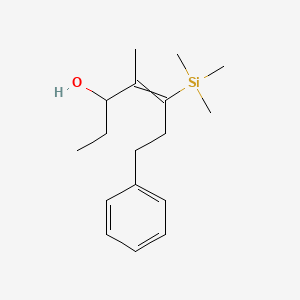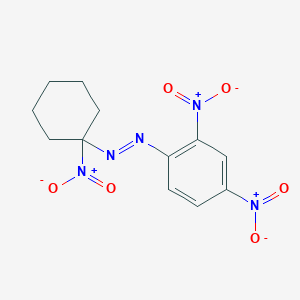
5-Benzyl-1,3-dioxolane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzyl-1,3-dioxolane-2,4-dione is an organic compound with the molecular formula C10H8O4. It is a derivative of 1,3-dioxolane, featuring a benzyl group attached to the 5-position of the dioxolane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Benzyl-1,3-dioxolane-2,4-dione can be synthesized through the ring-opening polymerization of O-carboxyanhydrides (OCAs). The process involves using a zinc alkoxide initiator to achieve highly efficient polymerization without significant epimerization . The reaction is typically carried out at low temperatures, around -70°C, to ensure high isoselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of advanced polymerization techniques and catalysts to produce the compound in large quantities. The scalability of the ring-opening polymerization process makes it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
5-Benzyl-1,3-dioxolane-2,4-dione undergoes various chemical reactions, including:
Ring-Opening Polymerization (ROP): This is the primary reaction for synthesizing polymers from this compound.
Substitution Reactions: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Zinc Alkoxide: Used as an initiator for the ring-opening polymerization.
Electrophiles: Such as halogens or nitro groups, can be used for substitution reactions on the benzyl ring.
Major Products Formed
Applications De Recherche Scientifique
5-Benzyl-1,3-dioxolane-2,4-dione has several applications in scientific research:
Polymer Chemistry:
Materials Science: The polymers derived from this compound exhibit unique mechanical and thermal properties, making them suitable for advanced materials.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The primary mechanism of action for 5-Benzyl-1,3-dioxolane-2,4-dione involves its polymerization through the ring-opening process. The zinc alkoxide initiator activates the monomer, leading to the formation of a polymer chain. The benzyl group can also participate in various chemical reactions, contributing to the compound’s versatility .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-1,3-dioxolane-2,4-dione: Another derivative of 1,3-dioxolane, differing by the presence of a methyl group instead of a benzyl group.
5-(4-Benzyloxy)benzyl-1,3-dioxolane-2,4-dione: A more complex derivative with an additional benzyloxy group attached to the benzyl ring.
Uniqueness
5-Benzyl-1,3-dioxolane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo efficient ring-opening polymerization and participate in various substitution reactions makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
421545-77-9 |
|---|---|
Formule moléculaire |
C10H8O4 |
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
5-benzyl-1,3-dioxolane-2,4-dione |
InChI |
InChI=1S/C10H8O4/c11-9-8(13-10(12)14-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2 |
Clé InChI |
GZGUUNXZPRWLKM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2C(=O)OC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-[(Oxan-2-yl)oxy]undec-1-en-6-yn-5-ol](/img/structure/B14234174.png)
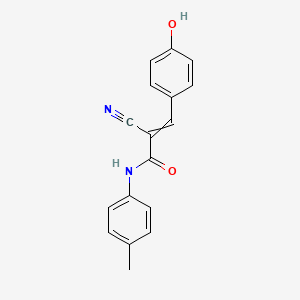
![2,4-Thiazolidinedione, 5-[(3,5-dimethoxyphenyl)methylene]-](/img/structure/B14234184.png)
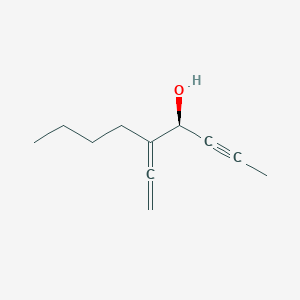

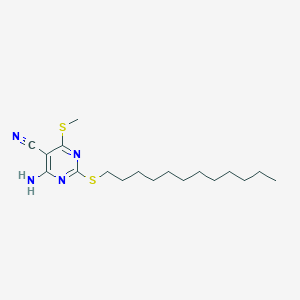

![(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid](/img/structure/B14234210.png)
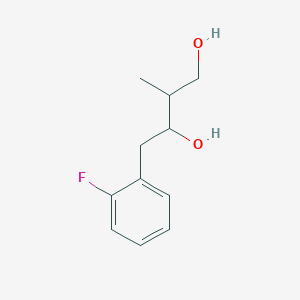
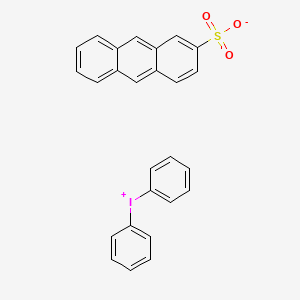

![N-[(2,4,6-triethylphenyl)methylidene]hydroxylamine](/img/structure/B14234231.png)
